Homochelidonine
CAS No.: 476-33-5
Cat. No.: VC21347527
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 476-33-5 |
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Molecular Formula | C21H23NO5 |
Molecular Weight | 369.4 g/mol |
IUPAC Name | (4bR,5S,11bS)-1,2-dimethoxy-12-methyl-5,6,11b,13-tetrahydro-4bH-[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol |
Standard InChI | InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1 |
Standard InChI Key | MADYLZJCRKUBIK-RYGJVYDSSA-N |
Isomeric SMILES | CN1CC2=C(C=CC(=C2OC)OC)[C@@H]3[C@H]1C4=CC5=C(C=C4C[C@@H]3O)OCO5 |
SMILES | CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5 |
Canonical SMILES | CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5 |
Chemical Identity and Structural Properties
Homochelidonine is identified by the CAS Registry Number 476-33-5 and has a molecular formula of C21H23NO5 with a molecular mass of 369.41 g/mol . This benzophenanthridine alkaloid possesses a complex structure that includes methylenedioxy and methoxy functional groups, which contribute to its biological properties.
Physical Properties
The physical properties of homochelidonine include a melting point range of 190-193 °C . The compound exhibits characteristic spectroscopic properties that facilitate its identification and analysis in complex matrices. The crystalline nature of homochelidonine has been studied, with crystal structure data available under CCDC Number 239789 .
Structural Identifiers
For precise identification and structural representation, homochelidonine can be described using various chemical notation systems as detailed in Table 1.
Identifier Type | Notation |
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InChI | InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1 |
InChIKey | MADYLZJCRKUBIK-RYGJVYDSSA-N |
Canonical SMILES | OC1CC2=CC=3OCOC3C=C2C4N(C)CC5=C(OC)C(OC)=CC=C5C14 |
Table 1: Structural identifiers for homochelidonine
The compound is also known by several alternative names, including α-Homochelidonine and (4bR,5S,11bS)-4b,5,6,11b,12,13-Hexahydro-1,2-dimethoxy-12-methyl benzodioxolo[5,6-c]phenanthridin-5-ol .
Natural Occurrence and Distribution
Homochelidonine naturally occurs in several plant species, primarily within the Papaveraceae family.
Source Plants
The alkaloid has been definitively identified in the following plants:
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Chelidonium majus (Greater celandine)
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Eschscholzia californica (California poppy)
Additionally, it has been associated with Sanguinaria canadensis (Bloodroot) . Chelidonium plants have been particularly important sources for the initial isolation and characterization of homochelidonine .
Alkaloid Classification
Homochelidonine belongs to the hexahydrobenzo[c]phenanthridine type of alkaloids, alongside chelidonine . It represents one of the representative alkaloids in this structural class that contributes to the pharmacological properties of medicinal plants containing these compounds.
Synthesis Approaches
The total synthesis of homochelidonine represents a significant achievement in natural product chemistry due to the compound's complex structure.
Historical Synthesis
The first total synthesis of homochelidonine was reported in a study that employed an enamide photocyclization route . This pioneering work established a synthetic pathway to this complex alkaloid when previous synthetic achievements had only been reported for related compounds such as chelidonine and morpholine .
Synthesis Methodology
The synthetic route included the preparation of an enamide (compound III with melting point 140-141° and IR max 1635 cm-1) from 1-methylimino-6,7-methylenedioxytetralin by acylation with 1,2,6-trimethoxybenzoyl chloride . Irradiation of a methanolic solution of this enamide with a high-pressure mercury lamp yielded two photocyclized products due to non-selective cyclization direction .
Synthesis Efficiency
Analytical Methods for Identification and Quantification
Several analytical techniques have been employed for the identification and quantification of homochelidonine and related alkaloids in plant materials.
Two-Dimensional Nuclear Magnetic Resonance
Two-dimensional nuclear magnetic resonance techniques, specifically Heteronuclear Singular Quantum Correlation (HSQC-2D-NMR), have been successfully applied to quantitatively analyze alkaloids in Chelidonii herba . This technique leverages the characteristic methylenedioxy structural motif found in alkaloids including homochelidonine, which produces resonance signal peaks at δH 6.1 ± 0.5 ppm and δC 102.6 ± 1 ppm positions .
High-Performance Liquid Chromatography
High-Performance Liquid Chromatography (HPLC) serves as a conventional quantitative control method for alkaloid analysis and has been used to verify results obtained through 2D-NMR techniques . The method demonstrates good precision with relative standard deviation (RSD) values for quantification peak areas typically between 1.4% and 1.7% .
Method Validation Parameters
Analytical methods for alkaloid quantification, including those potentially applicable to homochelidonine, have demonstrated:
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Repeatability with RSD values of 2.5% for individual alkaloids using 2D-Q-NMR and 1.4% using HPLC
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Stability over 24 hours with RSD values of approximately 1.0% using 2D-Q-NMR
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Recovery rates of 101.8% with an RSD of 2.2% for total alkaloids using 2D-Q-NMR
These validation parameters confirm the reliability of these analytical methods for quantifying alkaloids in plant materials.
Stereochemistry and Isomeric Forms
Homochelidonine exhibits stereochemical complexity that is important for its structural characterization and potential biological activity.
Stereoisomers
The literature distinguishes between stereochemical variants of homochelidonine, including the racemic mixture (+/-)-homochelidonine (CAS number 70191-85-4) and the specific stereoisomer α-Homochelidonine . The stereochemistry is specifically denoted in some nomenclature as (4bR,5S,11bS) or [4bR-(4bα,5β,11bα)] .
Structural Configuration
The stereochemical configuration plays a significant role in the three-dimensional arrangement of the hexahydrobenzo[c]phenanthridine skeleton of homochelidonine, which includes multiple chiral centers. This configuration potentially influences the compound's interaction with biological receptors and enzymes.
Relationship to Other Alkaloids
Homochelidonine exists within a broader context of structurally related alkaloids that share biosynthetic pathways and occur in similar plant species.
Related Compounds
Notable related compounds include:
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Chelidonine - Another representative alkaloid of the hexahydrobenzo[c]phenanthridine type found in Chelidonium plants
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Oxychelerythrine (compound VI) - A compound that can be derived from intermediates in homochelidonine synthesis through treatment with lead acetate
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Berberine and chelerythrine - Alkaloids often co-occurring in plants containing homochelidonine and quantified using similar analytical methods
Structural Relationships
The structural relationship between homochelidonine and other benzophenanthridine alkaloids is characterized by the shared methylenedioxy moiety, which serves as a key feature for analytical identification in plant extracts . This common structural element appears in the qHSQC spectra of various alkaloids at similar chemical shift positions.
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